Phenazopyridine hydrochloride is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).
Phenazopyridine Hydrochloride is a synthetic, brick-red crystalline solid that is only slightly soluble in cold water and ethanol but is soluble in boiling water, acetic acid, glycerol, ethylene glycol and propylene glycol. It is used orally as a urinary tract analgesic. Side effects of phenazopyridine hydrochloride administration can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia as well as renal and hepatic toxicity. It is reasonably anticipated to be a human carcinogen. (NCI05)
Phenazopyridine Hydrochloride can cause cancer according to an independent committee of scientific and health experts.
A local anesthetic that has been used in urinary tract disorders. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity.
C11H12ClN5
Phenazopyridine hydrochloride
CAS No.: 136-40-3
Cat. No.: VC0539380
Molecular Formula: C11H11N5.ClH
C11H12ClN5
Molecular Weight: 249.70 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 136-40-3 |
---|---|
Molecular Formula | C11H11N5.ClH C11H12ClN5 |
Molecular Weight | 249.70 g/mol |
IUPAC Name | 3-phenyldiazenylpyridine-2,6-diamine;hydrochloride |
Standard InChI | InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H |
Standard InChI Key | QQBPIHBUCMDKFG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl |
Appearance | Solid powder |
Melting Point | 282 °F (NTP, 1992) |
Chemical and Pharmacological Properties of Phenazopyridine Hydrochloride
Structural and Physicochemical Characteristics
Phenazopyridine hydrochloride (CAS 136-40-3) is chemically designated as 2,6-diamino-3-(phenylazo)pyridine monohydrochloride, with the empirical formula and a molecular weight of 249.70 g/mol . The compound exists as brick-red microcrystals or a purple powder, exhibiting slight solubility in water and ethanol . Its azo linkage () is critical for its pharmacological activity but also implicated in redox cycling and potential toxicity .
Mechanism of Action and Pharmacokinetics
Phenazopyridine hydrochloride exerts a local analgesic effect on the urinary tract mucosa, alleviating pain, burning, and urgency during urination . While its exact mechanism remains unclear, it is postulated to interfere with sensory nerve signaling in the bladder and urethra . Pharmacokinetic studies indicate rapid renal excretion, with 90% of an oral dose eliminated within 24 hours—41% as unchanged drug and 49% as metabolites . This rapid clearance underpins its short-term use (≤2 days) alongside antibiotics for urinary tract infections (UTIs) .
Therapeutic Applications and Clinical Use
Formulations and Stability
Commercial formulations include 100 mg and 200 mg tablets, composed of phenazopyridine hydrochloride with excipients such as lactose monohydrate, magnesium stearate, and hypromellose . Stability studies recommend storage at 15–30°C to prevent degradation .
Regulatory and Manufacturing Considerations
Regulatory Status and Warnings
Phenazopyridine hydrochloride remains an unapproved drug under the U.S. FDA’s pre-1938 regulatory framework, lacking full safety and efficacy reviews . Contraindications include renal insufficiency, glucose-6-phosphate dehydrogenase (G6PD) deficiency, and hypersensitivity to azo dyes . The drug’s labeling mandates warnings for methemoglobinemia, hemolysis, and hepatic toxicity .
Clinical Controversies and Risk-Benefit Analysis
Alternatives and Future Directions
Non-azo analgesics (e.g., NSAIDs) and urinary antispasmodics (e.g., oxybutynin) are increasingly preferred for prolonged UTI symptom management. Ongoing research aims to develop metabolites with reduced toxicity while retaining analgesic efficacy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume